(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate
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Description
“(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate” is a complex organic compound. It contains several functional groups, including a furan ring, a phenyl ring, and a cyanoacrylate group . The compound’s IUPAC name can be determined by identifying the longest carbon chain containing the functional group with the highest priority, changing the ending of the parent alkane/alkene/alkyne to the suffix of the highest priority group, and numbering the chain from the end closest to the highest functional group .
Synthesis Analysis
The synthesis of such compounds often involves base-catalyzed condensation of a mixture of the substituted acetophenones and substituted aldehydes in alcohol . In a related study, furan-derived chalcones and their corresponding ∆2-pyrazoline derivatives were synthesized in moderate to good isolated yields .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach can visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity properties of the compound can be understood by applying Conceptual DFT (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions . The aromatic character and π–π stacking ability can also be evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the Molecular Electrostatic Potential (MEP) provides a critical understanding of its electrostatic properties and potential sites of chemical reactivity .Future Directions
The future directions for the study of “(E)-methyl 3-(5-(4-bromophenyl)furan-2-yl)-2-cyanoacrylate” could involve further exploration of its structure–reactivity relationship . This could provide valuable insights into the design and development of new materials involving similar systems . Additionally, further studies could focus on its potential applications, such as its use as an antimicrobial agent .
Properties
IUPAC Name |
methyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAUOJCZMXREED-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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